Apabetalone

Vue d'ensemble

Description

Apabetalone, également connu sous ses codes de développement RVX-208 et RVX000222, est une petite molécule administrée par voie orale créée par Resverlogix Corp. Il est actuellement évalué dans des essais cliniques pour le traitement de l'athérosclérose et des maladies cardiovasculaires associées . This compound est un inhibiteur sélectif de la famille des protéines bromodomaine et extra-terminale (BET), ciblant spécifiquement le deuxième bromodomaine (BD2) .

Méthodes De Préparation

La synthèse d'Apabetalone implique plusieurs étapes. Une méthode commence par la 3,5-diméthoxyaniline comme matière première, qui subit une condensation avec le sulfate d'hydroxylamine et l'hydrate de chloral pour former le N-(2,4-diméthoxyphényl)-2-(oximido)acétamide. Cet intermédiaire est ensuite cyclisé sous l'action d'acide sulfurique concentré pour produire la 5,6-diméthoxyisatine. L'étape suivante implique une oxydation avec de l'eau d'ammoniaque ou du gaz ammoniac en présence de cuivre divalent et d'un oxydant pour produire le 2-amino-4,6-diméthoxybenzonitrile. Finalement, ce composé subit une condensation avec le 4-(2-hydroxyéthoxy)-3,5-diméthylbenzaldéhyde dans un solvant organique en milieu alcalin pour produire l'this compound .

Analyse Des Réactions Chimiques

Apabetalone subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Réduction : Les réactions de réduction impliquant this compound sont moins courantes.

Substitution : this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Réactifs et conditions courants : Des réactifs tels que le bromure cuivreux, le carbonate de césium, la L-proline et l'hydroxyde d'ammonium sont utilisés dans sa synthèse.

Principaux produits : Le principal produit de ces réactions est l'this compound lui-même, avec des intermédiaires formés au cours du processus de synthèse.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : this compound est étudié pour ses propriétés chimiques uniques et ses interactions avec les protéines BET.

Biologie : Il est utilisé pour étudier le rôle des protéines BET dans la régulation des gènes et l'épigénétique.

Médecine : This compound est évalué pour son potentiel à traiter les maladies cardiovasculaires, le diabète et la maladie rénale chronique Il s'est avéré prometteur pour réduire l'inflammation vasculaire et améliorer le métabolisme du glucose.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au deuxième bromodomaine (BD2) des protéines BET, en particulier BRD4 . Les protéines BET interagissent avec les lysines acétylées sur les histones liées à l'ADN, régulant la transcription des gènes via un mécanisme épigénétique . En inhibant cette interaction, this compound affecte des processus biologiques clés tels que les taux de cholestérol et l'inflammation .

Applications De Recherche Scientifique

Cardiovascular Disease

Clinical Trials and Efficacy

Apabetalone has been extensively studied in clinical trials, particularly the BETonMACE trial, which focused on its effects in patients with type 2 diabetes and recent acute coronary syndrome. The trial involved 2,425 participants and aimed to evaluate whether this compound could reduce major adverse cardiovascular events (MACE) compared to standard therapy. Although the primary outcome did not show a statistically significant reduction in MACE (10.3% in the this compound group vs. 12.4% in placebo), there was a notable reduction in hospitalizations for congestive heart failure (HR 0.59; 95% CI 0.38–0.94) .

Impact on Cognitive Function

Research has indicated that this compound may also have cognitive benefits. A randomized controlled study reported improvements in cognition among patients with lower baseline Montreal Cognitive Assessment (MoCA) scores when treated with this compound, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Chronic Kidney Disease

This compound has shown promise in reducing cardiovascular events specifically in patients with chronic kidney disease (CKD). In a subgroup analysis from the BETonMACE trial, it was found that this compound significantly decreased the incidence of MACE among CKD patients (11% vs. 21% in placebo) . This suggests that this compound may offer protective cardiovascular effects for this vulnerable population.

COVID-19 Research

Recent studies have explored the potential of this compound as a therapeutic agent against COVID-19. It has been shown to downregulate the expression of angiotensin-converting enzyme 2 (ACE2), a key receptor for SARS-CoV-2 entry into cells, thereby reducing viral infection rates . Furthermore, this compound's anti-inflammatory properties may help mitigate cardiac dysfunction associated with COVID-19, making it a candidate for further clinical evaluation .

Fibrosis and Inflammation

This compound has demonstrated efficacy in downregulating fibrotic and inflammatory processes in various cell types, particularly renal mesangial cells. Studies indicate that it suppresses TGF-β1-mediated activation and reduces levels of pro-fibrotic factors such as thrombospondin-1 and fibronectin in patients with renal impairment . This positions this compound as a potential treatment for conditions characterized by excessive fibrosis.

Summary of Clinical Trials Involving this compound

| Trial Name | Population | Primary Outcome | Results |

|---|---|---|---|

| BETonMACE | T2DM + Acute Coronary Syndrome | Major Adverse Cardiovascular Events | No significant reduction (HR 0.82; p=0.11) |

| BETonMACE CKD | CKD + T2DM | Major Adverse Cardiovascular Events | Significant reduction (HR 0.50; p=0.03) |

| Cognitive Study | Low MoCA Score Patients | Cognitive Improvement | Improved scores (p=0.02) |

| COVID-19 Studies | SARS-CoV-2 Infected Cells | Viral Load Reduction | Significant reduction observed |

Mécanisme D'action

Apabetalone exerts its effects by selectively binding to the second bromodomain (BD2) of BET proteins, particularly BRD4 . BET proteins interact with acetylated lysines on histones bound to DNA, regulating gene transcription via an epigenetic mechanism . By inhibiting this interaction, this compound impacts key biological processes such as cholesterol levels and inflammation .

Comparaison Avec Des Composés Similaires

Apabetalone est unique dans son inhibition sélective du domaine BD2 des protéines BET. Les composés similaires comprennent :

JQ1 : Un inhibiteur pan-BET qui cible les deux bromodomaines avec une affinité égale.

Losmapimod : Un inhibiteur de la p38 MAPK qui affecte également les voies de transcription de DUX4.

MZ-1 : Un autre inhibiteur BET qui dégrade BRD2-4 et empêche la transcription des médiateurs inflammatoires.

La sélectivité d'this compound pour BD2 et son impact spécifique sur les maladies cardiovasculaires et métaboliques le distinguent de ces autres composés .

Activité Biologique

Apabetalone, also known as RVX-208, is a selective inhibitor of bromodomain and extraterminal domain (BET) proteins, specifically targeting bromodomain 2 (BRD2). This compound represents a novel approach in the treatment of chronic diseases, particularly cardiovascular diseases (CVD) and metabolic disorders. Its mechanism of action involves the modulation of gene transcription through epigenetic regulation, which is crucial for addressing dysregulated biological processes associated with various diseases.

This compound functions by inhibiting BET proteins that are involved in the transcriptional regulation of genes linked to inflammation, atherosclerosis, and other chronic conditions. By blocking these proteins, this compound aims to normalize the expression of genes that contribute to disease progression. This mechanism has been shown to have significant effects on multiple biological pathways, including:

- Vascular Inflammation : this compound has demonstrated the ability to reduce inflammatory responses in endothelial cells and monocytes. In vitro studies indicate that it prevents the induction of key inflammatory factors such as TNFα and IL-1β, which are critical in endothelial activation and plaque destabilization .

- Gene Expression Regulation : The compound alters chromatin occupancy of BRD4 at regulatory sites for pro-inflammatory genes, thereby suppressing their expression . This effect is essential for stabilizing atherosclerotic plaques and reducing major adverse cardiovascular events (MACE).

BETonMACE Trial

One of the most significant clinical trials involving this compound is the BETonMACE study, which aimed to evaluate its efficacy in patients with type 2 diabetes and recent acute coronary syndrome. Key findings from this trial include:

- Primary Outcomes : The trial included 2,425 patients with a median follow-up of 26.5 months. The primary composite endpoint—cardiovascular death, nonfatal myocardial infarction (MI), or stroke—occurred in 10.3% of this compound-treated patients compared to 12.4% in the placebo group (hazard ratio [HR] = 0.82; p = 0.11) .

- Secondary Outcomes : Notably, this compound treatment was associated with a 41% reduction in hospitalization for congestive heart failure (p = 0.03), indicating potential benefits beyond traditional cardiovascular outcomes .

Cognitive Effects

In addition to cardiovascular benefits, this compound has shown promise in cognitive function improvement among patients with diabetes. A randomized controlled study indicated that participants treated with this compound exhibited improved scores on the Montreal Cognitive Assessment (MoCA), suggesting potential neuroprotective effects .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Trial | Participants | Primary Endpoint | Results | Significance |

|---|---|---|---|---|

| BETonMACE | 2425 | CV death/MI/stroke | 10.3% vs 12.4% (HR=0.82; p=0.11) | Not significant |

| Hospitalization for CHF | 41% reduction (p=0.03) | Significant | ||

| Cognitive Study | TBD | MoCA Scores | Improved scores in this compound group | Significant |

Propriétés

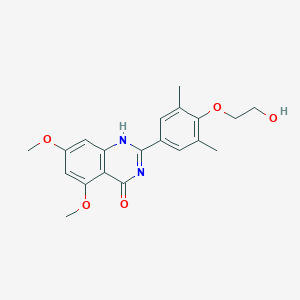

IUPAC Name |

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETXMUIMUZJUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146502 | |

| Record name | RVX-000222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044870-39-4 | |

| Record name | Apabetalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apabetalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apabetalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RVX-000222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APABETALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.